1-({1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole
Description
The compound 1-({1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole is a heterocyclic molecule featuring a pyrazole core linked via a methylene bridge to an azetidine ring. The azetidine moiety is further substituted with a 2,5-dimethylbenzyl group, while the pyrazole ring bears a methyl group at the 4-position.
The synthesis of such compounds likely involves multi-step strategies, such as [3+2] cycloaddition or alkylation reactions, akin to methods used for structurally related azetidine-selenazole hybrids (e.g., methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate) . Spectroscopic characterization would employ advanced NMR techniques (e.g., 1H, 13C, HMBC) and high-resolution mass spectrometry (HRMS), as demonstrated in analogous studies .
Properties
IUPAC Name |
1-[[1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl]methyl]-4-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3/c1-13-4-5-15(3)17(6-13)12-19-9-16(10-19)11-20-8-14(2)7-18-20/h4-8,16H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNMZOIMLIZJDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CC(C2)CN3C=C(C=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-({1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or halogenated amines, under basic conditions.
Attachment of the Dimethylphenyl Group: The 2,5-dimethylphenyl group is introduced via a nucleophilic substitution reaction, often using a halogenated precursor and a strong base.
Formation of the Pyrazole Ring: The pyrazole ring is formed through the condensation of hydrazine derivatives with 1,3-diketones or similar compounds under acidic or basic conditions.
Final Coupling: The final step involves coupling the azetidine and pyrazole intermediates, typically through a nucleophilic substitution or addition reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-({1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic ring or the azetidine nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a catalyst like iron or aluminum chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals with potential anti-inflammatory, antimicrobial, or anticancer properties.
Biological Studies: It can be used in studies to understand the interaction of azetidine and pyrazole derivatives with biological targets, such as enzymes or receptors.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-({1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The azetidine and pyrazole rings could contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Azetidine-Containing Compounds
- Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate (): Core: Azetidine fused to a 1,3-selenazole ring. Key Substituents: tert-Butoxycarbonyl (Boc) group on azetidine; carboxylate ester on selenazole. Comparison: The selenazole ring introduces selenium, enhancing electronic polarizability compared to the pyrazole in the target compound. The Boc group improves solubility but may limit membrane permeability compared to the lipophilic 2,5-dimethylbenzyl substituent in the target .
Pyrazole Derivatives
- 1-(4-Substitutedalkenylphenyl)-4-(imidazolylhydrazone)-5-methyl-1H-pyrazole (): Core: Pyrazole with alkenylphenyl and imidazolylhydrazone substituents. Key Activity: Antimicrobial (MIC values: 2–16 µg/mL against Gram-positive bacteria).
- 3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile (): Core: Pyrazole with acetyl, phenyl, and cyano groups. Application: Coordination chemistry ligand due to electron-withdrawing substituents. Comparison: The target compound’s 2,5-dimethylbenzyl group may hinder metal coordination compared to the electron-deficient cyano and acetyl groups in this derivative .
Physicochemical Properties
- Stability : Azetidine rings are prone to ring-opening under acidic conditions, whereas pyrazoles are generally stable, suggesting pH-dependent degradation risks for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
